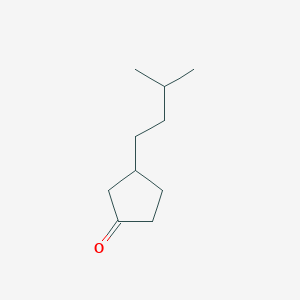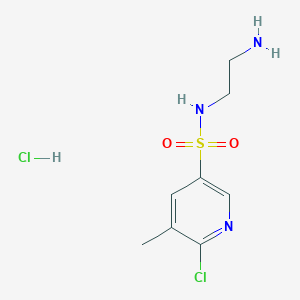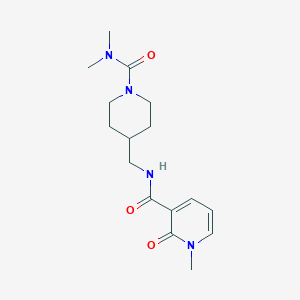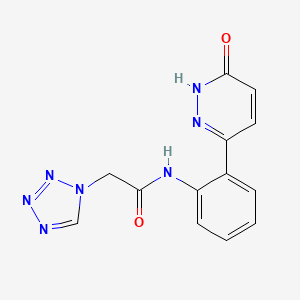
2-(Pyrrolidin-1-ylsulfonyl)benzonitrile
Descripción general
Descripción
2-(Pyrrolidin-1-ylsulfonyl)benzonitrile (2-PBSN) is an organic compound with a unique structure and properties that make it a powerful tool for scientific research. 2-PBSN is an important building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in laboratory research for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
2-(Pyrrolidin-1-ylsulfonyl)benzonitrile and its derivatives have been utilized in the synthesis and modification of various chemical compounds. The process of stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, including the pyrrolidin-1-ylsulfonyl moiety, has been used to develop a mild methodology for removing the synthetically useful sulfone group. This approach provides access to α-deuterium-labeled esters and desulfonylation techniques for creating specific chemical structures (Wnuk, Ríos, Khan, & Hsu, 2000).
Crystal Structure Analysis
In a study focused on the crystal structure of a compound similar to this compound, researchers investigated the molecule 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA). The molecule exhibited coplanar structure with significant interactions, such as strong N-H···O hydrogen bonds and weak C-H···π interaction, contributing to a three-dimensional network. Density Functional Theory (DFT) calculations were employed to compare experimental and calculated geometric parameters, indicating a robust method for understanding the molecular structure and interactions (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Biological Evaluation and Pharmacological Characterization
The compound 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, related to this compound, has been characterized as a κ-opioid receptor antagonist with high affinity. Its pharmacological profile indicates potential therapeutic uses in treating conditions such as depression and addiction disorders. The research highlights the compound's ability to block opioid receptors effectively and its antidepressant-like efficacy in various assays (Grimwood et al., 2011).
Organocatalysis in Chemical Reactions
The compound (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, which contains the pyrrolidin-1-ylsulfonyl moiety, was used as an organocatalyst for the Michael reaction of cyclohexanone and nitroolefins. This catalysis process has shown very high activity, producing adducts with high yields and enantiomeric excess, indicating the potential of similar sulfone compounds in catalytic applications (Syu, Kao, & Lin, 2010).
Mecanismo De Acción
Target of Action
It is known that compounds with a pyrrolidine ring, such as 2-(pyrrolidin-1-ylsulfonyl)benzonitrile, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the structural diversity of heteroatomic saturated ring systems allows a greater chance of generating structural diversity, which could potentially influence the compound’s action in different environments .
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylsulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLJOGMEQPNZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

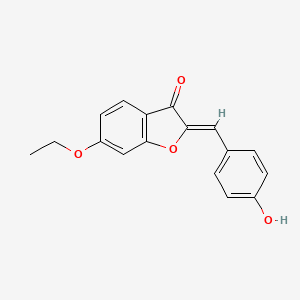
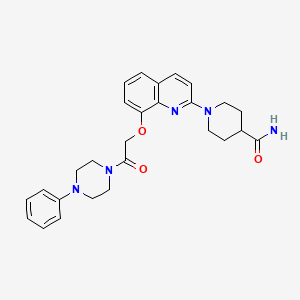
![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2585603.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea](/img/structure/B2585604.png)
![Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2585605.png)
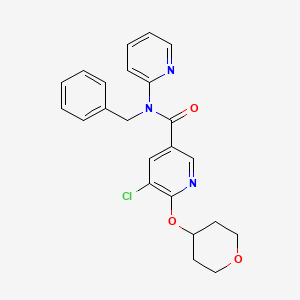
![Tert-butyl 6-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2585607.png)
![1-(4-fluorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2585610.png)
![2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2585611.png)
